N-Boc-L-Methionine sulfoximine methyl ester
CAS No.:
Cat. No.: VC13755331
Molecular Formula: C11H22N2O5S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O5S |
|---|---|
| Molecular Weight | 294.37 g/mol |
| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoate |
| Standard InChI | InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1 |
| Standard InChI Key | KBSBAJJAQIJVSN-LQABBHMDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCS(=N)(=O)C)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC |
Introduction
Chemical Structure and Functional Significance
N-Boc-L-Methionine sulfoximine methyl ester (molecular formula: , molecular weight: 294.37 g/mol) features three critical structural components:
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Sulfoximine Group: A sulfur-based functional group () that confers enhanced polarity and hydrogen-bonding capacity compared to sulfoxides or sulfones. This group is pivotal for interactions with biological targets, such as enzymes involved in neurotransmitter metabolism .
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Boc Protecting Group: The tert-butyloxycarbonyl group shields the amino group during synthetic transformations, enabling selective reactivity at other sites .
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Methyl Ester: This moiety stabilizes the carboxylate group, facilitating solubility in organic solvents and serving as a precursor for further functionalization .
The stereochemistry of the compound is retained during synthesis, as demonstrated in rhodium-catalyzed reactions where the enantiomeric ratio (er) of starting sulfoxides is preserved in the final product .
Synthetic Methodologies
Rhodium-Catalyzed Carbamate Transfer
A landmark advancement in synthesizing N-Boc sulfoximines involves Rh(OAc)-catalyzed transfer of carbamates to sulfoxides. This method, optimized by Doran et al., achieves high yields (up to 98%) under mild conditions (40°C, 8 hours) . The reaction proceeds via a stereospecific pathway, retaining the configuration of chiral sulfoxides. Key steps include:
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Substrate Activation: Sulfoxides react with iodobenzene diacetate () in the presence of MgO to generate a reactive sulfur intermediate.
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Carbamate Transfer: BocNH serves as the nitrogen source, transferring the Boc-protected amine to the sulfur center.
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Workup and Purification: Filtration and flash chromatography yield pure sulfoximine derivatives .
This method is scalable (demonstrated at 4 mmol) and compatible with diverse sulfoxide substrates, including aryl and alkyl variants .
Deprotection and Functionalization
The Boc group is readily removed using trifluoroacetic acid (TFA), enabling access to free NH-sulfoximines for further derivatization . For instance, deprotection of N-Boc-L-Methionine sulfoximine methyl ester yields methionine sulfoximine (MSO), a compound studied for its neurotoxic and antitumor properties .
Physicochemical and Biological Properties
Stability and Reactivity
The Boc group enhances thermal and oxidative stability, allowing the compound to withstand cross-coupling reactions (e.g., Suzuki-Miyaura and Fe-catalyzed alkylations) . Comparative studies show that N-Boc sulfoximines exhibit superior stability over N-Cbz or N-allyl derivatives during prolonged storage .
Applications in Medicinal Chemistry
Neuroprotective Agent Development
Sulfoximines are explored for their ability to cross the blood-brain barrier (BBB), a trait attributed to the sulfoximine group’s polarity and hydrogen-bonding capacity . Preclinical studies suggest that Boc-protected sulfoximines mitigate oxidative stress in neuronal cells, though in vivo efficacy remains under investigation .
Prodrug Design
The methyl ester moiety serves as a prodrug strategy, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze the ester to release the active carboxylic acid, as demonstrated in peptide-based drug delivery systems .
Comparative Analysis of Sulfoximine Derivatives
The table below contrasts N-Boc-L-Methionine sulfoximine methyl ester with related compounds:
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